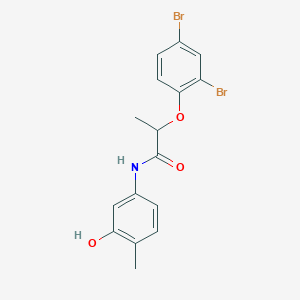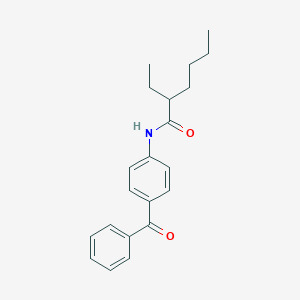
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide, also known as ACBC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities. ACBC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Mechanism of Action
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that its inhibitory activity against enzymes is due to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and catalytic activity. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit a high affinity for carbonic anhydrase, suggesting that it may act as a competitive inhibitor of this enzyme.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit anti-inflammatory activity and has been used in studies investigating the role of sulfonamide compounds in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its ability to inhibit several enzymes, making it a useful tool for studying various biological processes. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit antitumor and anti-inflammatory activity, making it a potential candidate for the development of new cancer and anti-inflammatory drugs. However, one limitation of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. One potential direction is the development of new cancer and anti-inflammatory drugs based on the structure of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide may lead to the discovery of new sulfonamide compounds with potential therapeutic applications.
Synthesis Methods
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide can be synthesized using several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 6-acetyl-1,3-benzodioxole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide as a white solid. Another method involves the reaction of 6-acetyl-1,3-benzodioxole with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine.
Scientific Research Applications
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment.
properties
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
|---|---|
Molecular Formula |
C15H12ClNO5S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3 |
InChI Key |
BYFQTIYILMWLMY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B310136.png)

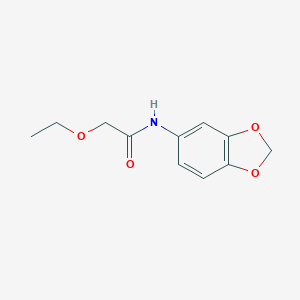
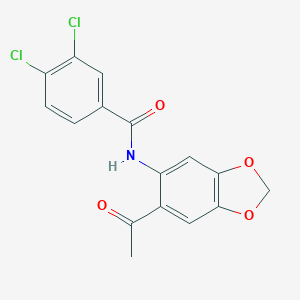
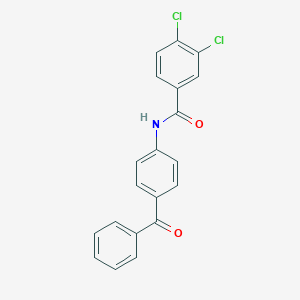
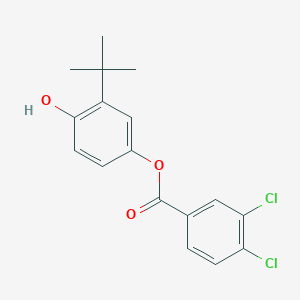
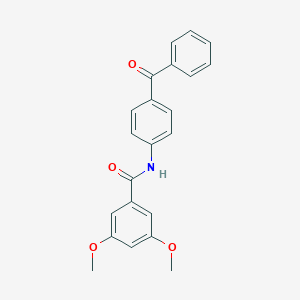

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
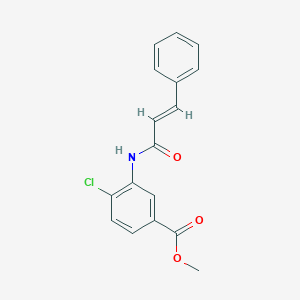
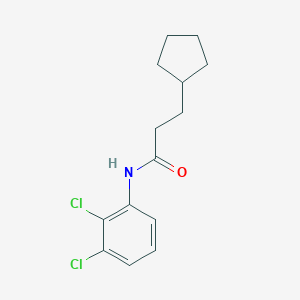
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
